[(2,5-Dibromophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
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Overview
Description
(2,5-Dibromophenyl)sulfonylamine is a chemical compound with the molecular formula C10H13Br2NO3S and a molecular weight of 387.0881 g/mol This compound features a sulfonyl group attached to a dibromophenyl ring and an amine group linked to an ethyl and hydroxyethyl chain
Preparation Methods
The synthesis of (2,5-Dibromophenyl)sulfonylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromophenyl sulfone and 1-ethyl-2-hydroxyethylamine as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.
Chemical Reactions Analysis
(2,5-Dibromophenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dibromophenyl ring can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
(2,5-Dibromophenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2,5-Dibromophenyl)sulfonylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
(2,5-Dibromophenyl)sulfonylamine can be compared with similar compounds such as:
(2,5-Dichlorophenyl)sulfonylamine: This compound has chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
(2,5-Dibromophenyl)sulfonylamine: The presence of a methyl group instead of an ethyl group can influence the compound’s properties and applications.
Properties
CAS No. |
1155928-96-3 |
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Molecular Formula |
C10H13Br2NO3S |
Molecular Weight |
387.09g/mol |
IUPAC Name |
2,5-dibromo-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO3S/c1-2-8(6-14)13-17(15,16)10-5-7(11)3-4-9(10)12/h3-5,8,13-14H,2,6H2,1H3 |
InChI Key |
CZGAGZRJLFEJBK-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
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